
1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step reactions. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzaldehyde, followed by further synthetic steps to introduce the dichlorophenyl and phenyl-pyrrol groups . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the phenyl or pyrrol rings.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The dichlorophenyl and phenyl-pyrrol groups contribute to its binding affinity and specificity, allowing it to interact with a wide range of biological targets .
Comparaison Avec Des Composés Similaires
When compared to other imidazole derivatives, 1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- stands out due to its unique structural features and diverse reactivity. Similar compounds include:
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity.
Diphenyl-1H-imidazole: Explored for its antiviral properties.
1,4-Disubstituted imidazoles: Commonly used in various chemical and biological applications.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
170938-60-0 |
|---|---|
Formule moléculaire |
C20H15Cl2N3 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-18-7-6-15(10-19(18)22)20(25-9-8-23-13-25)17-12-24-11-16(17)14-4-2-1-3-5-14/h1-13,20,24H |
Clé InChI |
QDEDFXAQPPQYEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC(=C(C=C3)Cl)Cl)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


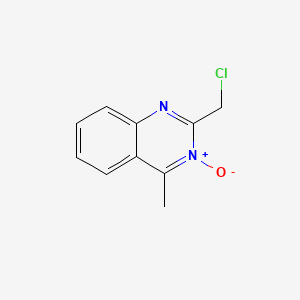
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
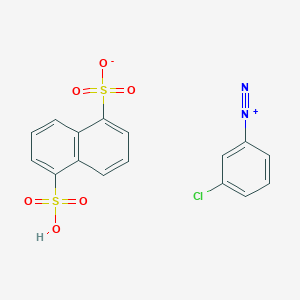
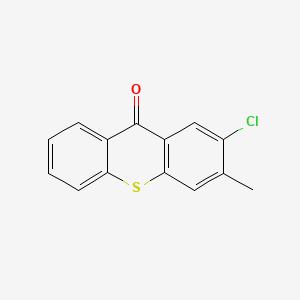

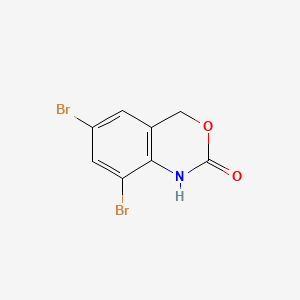
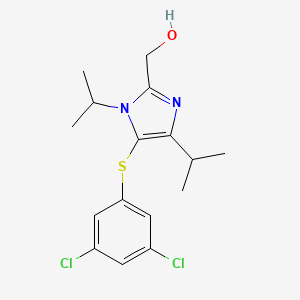
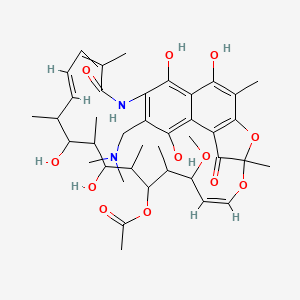
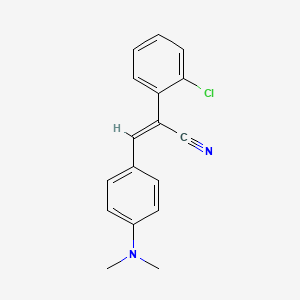
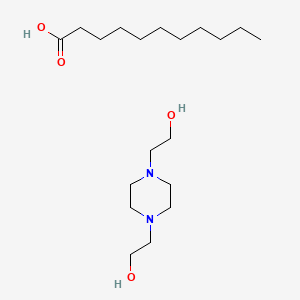

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)


